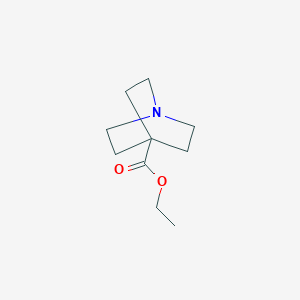
1,5-Dichloronaphthalene
Vue d'ensemble
Description
1,5-Dichloronaphthalene, also known as 1,5-DCN, is a halogenated hydrocarbon with a structure consisting of two chlorine atoms attached to the 1 and 5 positions of a naphthalene ring. This compound has a wide range of applications in both industry and scientific research. It is used as an intermediate in the synthesis of various organic compounds, as a raw material for the production of pesticides, and as an insecticide. In addition, 1,5-DCN has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's.
Applications De Recherche Scientifique
Analyse chimique
Le 1,5-Dichloronaphthalene est un composé chimique de formule C10H6Cl2. Sa masse molaire est de 197,061 . Ce composé est utilisé dans diverses analyses et réactions chimiques en raison de sa structure et de ses propriétés uniques .
Spectrométrie de masse
Dans le domaine de la spectrométrie de masse, le this compound est souvent utilisé comme composé de référence. Son spectre de masse par ionisation électronique est bien documenté, ce qui en fait un étalon utile pour l'étalonnage et la comparaison .
Dynamique moléculaire
Le this compound est utilisé dans les études de dynamique moléculaire. Sa structure et ses propriétés sont analysées à l'aide de diverses méthodes de calcul, notamment la mécanique quantique semi-empirique (QM0), la théorie de la fonctionnelle de la densité (DFT QM1) et la hessienne DFT (QM2) .
Complexes biomolécule-ligand
Ce composé est utilisé dans l'étude des complexes biomolécule-ligand. Ses interactions avec diverses biomolécules peuvent être étudiées pour comprendre les mécanismes et la dynamique de liaison .
Calculs d'énergie libre
Le this compound est utilisé dans les calculs d'énergie libre. Ces calculs sont cruciaux pour comprendre la thermodynamique des réactions chimiques et des interactions moléculaires .
Conception de médicaments basée sur la structure
Dans le domaine de la conception de médicaments, le this compound peut être utilisé comme échafaudage ou fragment dans la conception de nouvelles molécules médicamenteuses. Ses interactions avec les cibles biologiques peuvent être étudiées pour optimiser l'efficacité et la sélectivité du médicament .
Affinement des complexes de cristaux de rayons X
Le this compound est utilisé dans l'affinement des complexes de cristaux de rayons X. Sa structure bien définie aide à la détermination précise des structures des assemblages moléculaires complexes .
Études environnementales
Le this compound, étant un dérivé chloré du naphtalène, peut être trouvé dans divers échantillons environnementaux. Sa détection et sa quantification peuvent aider à surveiller et à évaluer la pollution environnementale .
Safety and Hazards
1,5-Dichloronaphthalene is a hazardous substance. If inhaled or ingested, it can be toxic. It can cause skin irritation and serious eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
1,5-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZXTBAGBTUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061998 | |
| Record name | 1,5-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-30-5 | |
| Record name | 1,5-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the pentachlorodihydronaphthalene formed during 1,5-dichloronaphthalene chlorination?
A2: The chlorination of this compound produces not only the hexachlorotetralin discussed above but also a pentachlorodihydronaphthalene. This compound has been identified as 1,2,3,4,8-pentachloro-1,2-dihydronaphthalene based on UV and ¹H NMR spectral data []. Importantly, when this pentachlorodihydronaphthalene undergoes dehydrochlorination, it yields 1,2,3,5-tetrachloronaphthalene, offering further confirmation of its structure [].
Q2: How do researchers use deuterium labeling to study these reactions?
A3: To gain a deeper understanding of the chlorination mechanism and confirm the structures of the products, researchers have employed deuterium labeling. Specifically, the 2- and 4-deuterio-derivatives of 1-chloronaphthalene tetrachloride were synthesized and their ¹H NMR spectra analyzed []. This information, combined with the analysis of partly deuterated hexachlorotetralin derivatives, provided valuable insights into the reaction pathway [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)
